molecular formula C15H11Cl2NO B14013144 n-(3,7-Dichloro-9h-fluoren-2-yl)acetamide CAS No. 6942-28-5

n-(3,7-Dichloro-9h-fluoren-2-yl)acetamide

Cat. No.: B14013144
CAS No.: 6942-28-5
M. Wt: 292.2 g/mol
InChI Key: PETDZLHZTGYSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H11Cl2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 3 and 7 positions of the fluorene ring and an acetamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,7-dichloro-9H-fluorene.

    Acetylation: The 3,7-dichloro-9H-fluorene is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetamide group at the 2 position.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both chlorine atoms and an acetamide group, which confer specific chemical reactivity and biological activity. Its ability to interact with molecular targets such as dihydrofolate reductase makes it a valuable compound in medicinal chemistry and biological research.

Properties

CAS No.

6942-28-5

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

N-(3,7-dichloro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11Cl2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19)

InChI Key

PETDZLHZTGYSCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.